N-(3-phenylpropyl)-10H-phenothiazine-10-carboxamide
Overview
Description
N-(3-phenylpropyl)-10H-phenothiazine-10-carboxamide is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12963444 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(3-phenylpropyl)-10H-phenothiazine-10-carboxamide and its derivatives have been synthesized through various chemical reactions to explore their chemical properties and potential applications in scientific research. For example, Sharma et al. (2012) synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide 4(a–m) derivatives from phenothiazine, which were evaluated for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities. This study highlights the compound's potential in developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Antimicrobial and Antitubercular Activities
The research also extends to the biological activity of phenothiazine derivatives. Another study by Sharma et al. (2012) on 4-thiazolidinone derivatives of phenothiazine synthesized a new series of compounds and screened them for antimicrobial activity against selected bacteria and fungi, as well as for their antituberculosis activity against Mycobacterium tuberculosis. The results suggested the potential of these compounds in the development of new antimicrobial and antitubercular agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Photocatalytic Applications
Furthermore, Discekici et al. (2015) reported the use of 10-phenylphenothiazine (PTH) as a highly reducing metal-free photocatalyst for the reduction of carbon-halogen bonds. This study highlights the compound's potential in photocatalytic applications, offering a cost-effective and environmentally friendly alternative to traditional metal-based photocatalysts (Discekici, Treat, Poelma, Mattson, Hudson, Luo, Hawker, & Read de Alaniz, 2015).
Properties
IUPAC Name |
N-(3-phenylpropyl)phenothiazine-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-22(23-16-8-11-17-9-2-1-3-10-17)24-18-12-4-6-14-20(18)26-21-15-7-5-13-19(21)24/h1-7,9-10,12-15H,8,11,16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTYMTVDUJAELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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